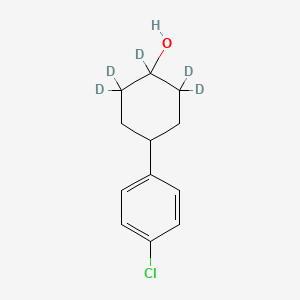

4-(4-Chlorophenyl)cyclohexanol-d5

描述

准备方法

The synthesis of 4-(4-Chlorophenyl)cyclohexanol-d5 typically involves the chlorination of phenol to produce 4-chlorophenol, which is then subjected to further chemical reactions to introduce the cyclohexanol and deuterium components . Industrial production methods may involve the use of polar solvents to favor the formation of the desired chlorinated derivative .

化学反应分析

4-(4-Chlorophenyl)cyclohexanol-d5 can undergo various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .

科学研究应用

Medicinal Chemistry

4-(4-Chlorophenyl)cyclohexanol-d5 has been studied for its potential as a pharmaceutical compound. Its structural properties allow it to interact with various biological targets, making it a candidate for drug development.

- Antidepressant Research : The compound has been investigated for its effects on mood disorders. Studies have shown that similar compounds can influence neurotransmitter systems, potentially leading to new treatments for depression and anxiety disorders .

- Dopamine Receptor Agonism : Research indicates that compounds with similar structures may act as agonists for dopamine receptors, particularly the D3 receptor. This receptor is implicated in several neuropsychiatric disorders, making this compound a candidate for further exploration in addiction and mood regulation therapies .

Analytical Chemistry

The deuterated nature of this compound makes it particularly useful in analytical chemistry, especially in nuclear magnetic resonance (NMR) spectroscopy.

- NMR Spectroscopy : The presence of deuterium allows for clearer spectral resolution in NMR studies. This property is beneficial when studying complex mixtures or when distinguishing between closely related compounds. The compound can serve as an internal standard in quantitative analyses, improving the accuracy of results .

- Mass Spectrometry : In mass spectrometry, deuterated compounds can help in identifying the structure and dynamics of other molecules due to their unique mass signatures. This application is crucial in pharmacokinetics and metabolic studies where tracking the fate of drugs in biological systems is necessary .

Case Study 1: Antidepressant Activity

A study exploring the antidepressant potential of related cyclohexanol derivatives indicated that modifications to the cyclohexanol structure could enhance serotonergic activity, suggesting that this compound might also exhibit similar properties. The findings highlighted the importance of structural variations in developing effective antidepressants .

Case Study 2: Dopamine D3 Receptor Selectivity

Research focused on dopamine D3 receptor ligands demonstrated that compounds structurally related to this compound showed significant selectivity and potency at the D3 receptor compared to other receptors. This selectivity is crucial for minimizing side effects while maximizing therapeutic effects in treating conditions like schizophrenia and Parkinson's disease .

作用机制

The mechanism of action of 4-(4-Chlorophenyl)cyclohexanol-d5 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows researchers to study the compound’s behavior in biological systems with high precision. This can include tracking its metabolic fate and understanding its effects on various biochemical pathways.

相似化合物的比较

4-(4-Chlorophenyl)cyclohexanol-d5 can be compared with other similar compounds such as:

4-(4-Chlorophenyl)cyclohexanol: The non-deuterated version, which lacks the stable isotope labeling.

4-Chlorophenol: A precursor in the synthesis of this compound.

Cyclohexanol: A simpler alcohol that lacks the chlorophenyl group. The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, particularly in NMR spectroscopy and metabolic studies

生物活性

4-(4-Chlorophenyl)cyclohexanol-d5 is a deuterated derivative of 4-(4-Chlorophenyl)cyclohexanol, which has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

- Molecular Formula : C12H15ClO (deuterated form: C12H10ClD5O)

- Molecular Weight : 228.7 g/mol

- CAS Number : 1189961-66-7

Synthesis

The synthesis of this compound typically involves the chlorination of cyclohexanol followed by substitution reactions with chlorobenzene derivatives. The deuteration process is crucial for tracing biological pathways in pharmacokinetic studies.

Antimicrobial Activity

Research indicates that derivatives of 4-(4-Chlorophenyl)cyclohexanol exhibit significant antimicrobial properties. A study evaluating the antibacterial activity of various hydrazone derivatives derived from this compound demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate to high antibacterial efficacy .

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent increase in cell death in HeLa and MCF-7 cells. Flow cytometry analysis revealed that the compound triggers caspase activation, suggesting its role as an apoptosis inducer .

The biological activity of this compound is believed to be mediated through its interaction with specific cellular targets. The compound appears to modulate signaling pathways related to cell survival and proliferation, particularly involving:

- G Protein-Coupled Receptors (GPCRs) : Studies indicate that it may act as an antagonist or partial agonist at certain GPCRs, influencing downstream signaling cascades that regulate cellular responses .

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial effects .

Case Studies

| Study | Findings |

|---|---|

| Chinthala et al. (2015) | Investigated the structural activity relationship of chalcone derivatives, noting that similar compounds exhibited significant anticancer activity through apoptosis induction. |

| Imran et al. (2015) | Reported on the antibacterial properties of various derivatives, including those related to 4-(4-Chlorophenyl)cyclohexanol, showing promising MIC values against pathogenic bacteria. |

| Ribnicky et al. (2009) | Demonstrated hypoglycemic effects in diabetic models using compounds structurally related to cyclohexanol derivatives, suggesting potential therapeutic applications for metabolic disorders. |

属性

IUPAC Name |

4-(4-chlorophenyl)-1,2,2,6,6-pentadeuteriocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10,12,14H,3-4,7-8H2/i7D2,8D2,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOIMBDVTMGGHH-YKXHHFFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(CC(C1([2H])O)([2H])[2H])C2=CC=C(C=C2)Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675753 | |

| Record name | 4-(4-Chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189961-66-7 | |

| Record name | 4-(4-Chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。